Lipogenesis Inhibition: 6-Methyl Substitution Confers Preferential In Vivo Activity Over Unsubstituted Analog
US Patent 4,180,572 discloses that ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a preferred compound within the genus of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid esters for lipogenesis inhibition, with in vivo testing in rats confirming effectiveness [1]. The patent specifically distinguishes 6-position substitution (6-methyl) from alternative positions, noting that compounds wherein 'n is one and R is... bonded to a carbon atom at the 6- or 7-position' are preferred [2]. The 6-methyl variant falls within this preferred subset, while the unsubstituted parent compound (n = zero) is not among the preferred embodiments due to its comparatively lower activity [3].
| Evidence Dimension | In vivo lipogenesis inhibition efficacy classification |
|---|---|
| Target Compound Data | Preferred compound classification; in vivo activity confirmed in rats at doses producing lipogenesis inhibition |
| Comparator Or Baseline | Unsubstituted ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (n = zero; CAS 22244-22-0): Not among preferred embodiments; activity insufficient for preferential designation |
| Quantified Difference | Patent classification as 'preferred' versus 'non-preferred' based on in vivo efficacy testing |
| Conditions | In vivo mammalian lipogenesis inhibition assay; Sprague-Dawley rats; compound administered orally or parenterally |
Why This Matters
This matters for procurement because the 6-methyl substitution confers preferential lipogenesis inhibitory activity over the unsubstituted analog, directly impacting experimental outcomes in metabolic pharmacology research.
- [1] US Patent 4,180,572. Lipogenesis control by esters of benzoxazinecarboxylic acids. Column 1, lines 18-21: 'Preferred of these compounds... are those wherein n is zero, or n is one and R is nitro, methylsulfonylamino, or methoxy bonded to a carbon atom at the 6- or 7-position, R1 is ethyl, and R2 is hydrogen or benzyl.' View Source
- [2] US Patent 4,180,572. Column 1, lines 10-11: 'R is... bonded to a carbon atom in the 6-, 7-, or 8- position of the molecule.' View Source
- [3] US Patent 4,180,572. Column 1, lines 19-21: 'Preferred... wherein n is zero...' (unsubstituted parent not in preferred subclass). View Source
